molecular formula C16H20BrNO4 B15246099 1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate

1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B15246099
M. Wt: 370.24 g/mol
InChI Key: UWFBJGGDVZFBKK-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is known for its unique chemical structure, which includes a benzyl group, a methyl group, and a bromoethyl group attached to a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl and Methyl Groups: Benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.

    Addition of the Bromoethyl Group: The bromoethyl group is introduced via a nucleophilic substitution reaction using a suitable bromoethyl reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and in the optimization of industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl 2-methyl 4-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate
  • 1-Benzyl 2-methyl 4-(2-fluoroethyl)pyrrolidine-1,2-dicarboxylate
  • 1-Benzyl 2-methyl 4-(2-iodoethyl)pyrrolidine-1,2-dicarboxylate

Uniqueness

1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo counterparts. The bromoethyl group can participate in specific substitution reactions and may exhibit different pharmacokinetic and pharmacodynamic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H20BrNO4

Molecular Weight

370.24 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C16H20BrNO4/c1-21-15(19)14-9-13(7-8-17)10-18(14)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3

InChI Key

UWFBJGGDVZFBKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)CCBr

Origin of Product

United States

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